molecular formula C9H15NO2 B14295687 Ethyl 2-(pyrrolidin-2-ylidene)propanoate CAS No. 113236-57-0

Ethyl 2-(pyrrolidin-2-ylidene)propanoate

Cat. No.: B14295687
CAS No.: 113236-57-0
M. Wt: 169.22 g/mol
InChI Key: PUMWPTSGQWHFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(pyrrolidin-2-ylidene)propanoate is a chemical compound characterized by a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(pyrrolidin-2-ylidene)propanoate typically involves the reaction of pyrrolidine derivatives with ethyl acrylate under specific conditions. One common method includes the use of azomethine ylides generated from benzylamino derivatives, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes . This reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1-propanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient product isolation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(pyrrolidin-2-ylidene)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(pyrrolidin-2-ylidene)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(pyrrolidin-2-ylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(pyrrolidin-2-ylidene)propanoate stands out due to its specific structural configuration, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate make it a valuable compound in both research and industry.

Properties

CAS No.

113236-57-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl 2-pyrrolidin-2-ylidenepropanoate

InChI

InChI=1S/C9H15NO2/c1-3-12-9(11)7(2)8-5-4-6-10-8/h10H,3-6H2,1-2H3

InChI Key

PUMWPTSGQWHFOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCN1)C

Origin of Product

United States

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